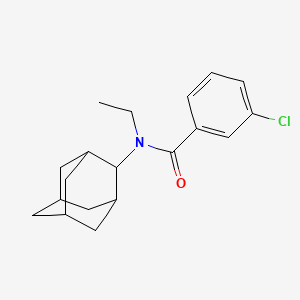

N-(2-adamantyl)-3-chloro-N-ethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantyl)-3-chloro-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClNO/c1-2-21(19(22)14-4-3-5-17(20)11-14)18-15-7-12-6-13(9-15)10-16(18)8-12/h3-5,11-13,15-16,18H,2,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMXKNUABGHVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Adamantyl 3 Chloro N Ethylbenzamide and Analogues

General Strategies for Benzamide (B126) Synthesis

The formation of the benzamide core of N-(2-adamantyl)-3-chloro-N-ethylbenzamide relies on fundamental and widely employed reactions in organic chemistry. These methods are broadly applicable to the synthesis of a vast array of substituted benzamides.

Amide Bond Formation Reactions

The creation of an amide bond is a cornerstone of organic synthesis. Direct condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is typically required. Various coupling reagents have been developed to facilitate this transformation under mild conditions. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to furnish the desired amide.

Other activating agents include phosphonium (B103445) salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents also form activated esters that readily react with amines. The choice of coupling reagent and reaction conditions can be optimized to maximize yield and minimize side reactions, such as racemization in the case of chiral substrates.

Acyl Chloride-Amine Coupling Approaches

A robust and frequently utilized method for amide synthesis is the reaction between an acyl chloride and an amine. This approach, often referred to as the Schotten-Baumann reaction, is highly efficient due to the high electrophilicity of the acyl chloride. The reaction typically proceeds rapidly at or below room temperature in the presence of a base to neutralize the hydrogen chloride byproduct.

For the synthesis of this compound, this would involve the reaction of 3-chlorobenzoyl chloride with N-ethyl-2-adamantylamine. The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) or diethyl ether. A tertiary amine, like triethylamine (B128534) or pyridine, is commonly added to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. The high reactivity of acyl chlorides makes this a versatile method, though care must be taken to handle these moisture-sensitive reagents.

Incorporation of Adamantyl Moieties in Organic Synthesis

The adamantyl group, a rigid and lipophilic diamondoid hydrocarbon, imparts unique properties to molecules and is a valuable scaffold in medicinal chemistry and materials science. Its incorporation into organic molecules requires specific synthetic strategies.

Stereoselective Synthetic Pathways to Adamantane (B196018) Derivatives

While the parent adamantane is achiral, substitution at the C-2 position, as in this compound, creates a chiral center. Stereoselective synthesis of 2-substituted adamantane derivatives is crucial for investigating the biological activities of individual enantiomers. Chiral resolution of racemic mixtures of 2-adamantanol (B149831) or 2-adamantylamine can be achieved using chiral acids or through enzymatic methods.

Furthermore, asymmetric syntheses have been developed to access enantiomerically enriched adamantane derivatives. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions on prochiral adamantane precursors.

Adaptation of Known Adamantyl Compound Syntheses

The synthesis of the requisite N-ethyl-2-adamantylamine precursor can be achieved through adaptations of known methods for adamantane functionalization. A common starting material is adamantan-2-one, which can be subjected to reductive amination with ethylamine (B1201723) in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Alternatively, 2-adamantanol can be converted to a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ethylamine. Direct amination of adamantane at the secondary position is challenging but can be achieved under specific conditions using nitriles in the presence of strong acids (Ritter reaction), followed by hydrolysis of the resulting amide. The choice of route depends on the availability of starting materials and the desired scale of the synthesis.

Synthetic Routes to Halogenated Benzamide Precursors

The 3-chloro-benzoyl moiety is a key component of the target molecule. The precursor for this part of the synthesis is typically 3-chlorobenzoyl chloride. This acyl chloride can be readily prepared from 3-chlorobenzoic acid. A standard method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, yielding the desired acyl chloride, which can often be used in the subsequent amidation step without extensive purification. Other reagents that can effect this transformation include oxalyl chloride and phosphorus pentachloride.

Purification and Characterization Techniques in Synthetic Organic Chemistry

Following the synthesis of this compound and its analogues, a rigorous purification and characterization process is essential to ensure the identity and purity of the final compound. Standard techniques in synthetic organic chemistry are employed for this purpose.

Purification is typically achieved through column chromatography on silica (B1680970) gel, using a suitable eluent system such as a mixture of heptane (B126788) and ethyl acetate (B1210297) to separate the desired product from any unreacted starting materials or byproducts. Recrystallization from an appropriate solvent system can also be employed to obtain a highly pure crystalline solid.

Spectroscopic Analysis (e.g., IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds. While specific data for this compound is not publicly available, the expected spectral characteristics can be inferred from data on analogous compounds.

Infrared (IR) Spectroscopy: The IR spectrum of a benzamide derivative provides key information about its functional groups. For a compound like this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the adamantyl and ethyl groups, as well as aromatic C-H and C=C stretching vibrations. The C-Cl stretching vibration would likely appear in the fingerprint region.

Interactive Data Table: Representative IR Data for Benzamide Analogues

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |

| N-Methylbenzamide | 1683 | C=O stretch |

| N-Benzylbenzamide | 1640 | C=O stretch |

| 4-Chlorobenzamide | 1650 | C=O stretch |

Note: The data presented is for analogous compounds and serves as a reference for the expected spectral regions for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure.

¹H-NMR: The proton NMR spectrum would show distinct signals for the protons of the 3-chlorophenyl, ethyl, and 2-adamantyl groups. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons of the adamantyl cage would present a complex pattern of signals in the aliphatic region.

¹³C-NMR: The carbon NMR spectrum would provide complementary information, with a characteristic signal for the amide carbonyl carbon (typically δ 165-175 ppm). Signals for the aromatic carbons, the ethyl group carbons, and the unique carbons of the adamantyl skeleton would also be observed.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Analogous Structures

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-Methylbenzamide | 2.93 (d, 3H), 6.27 (br s, 1H), 7.30-7.72 (m, 5H) | 26.9, 126.9, 128.6, 131.4, 134.6, 168.3 |

| N,3-Dimethylbenzamide | 2.29 (s, 3H), 2.90 (d, 3H), 6.44 (bs, 1H), 7.18-7.52 (m, 4H) | 21.4, 26.8, 123.9, 127.7, 128.4, 132.1, 134.6, 138.4, 168.6 |

| Adamantane | 1.75 (m), 1.87 (m) | 28.5, 37.9 |

Note: This table provides representative NMR data for similar structural motifs to aid in the interpretation of the spectrum of this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the amide bond, loss of the ethyl group, and fragmentation of the adamantyl cage, providing further structural confirmation.

Elemental Analysis

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. For this compound (C₁₉H₂₄ClNO), the calculated elemental composition would be approximately:

Carbon (C): 71.34%

Hydrogen (H): 7.56%

Chlorine (Cl): 11.08%

Nitrogen (N): 4.38%

Oxygen (O): 5.00%

A close correlation between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.

X-ray Crystallography for Structural Confirmation

Interactive Data Table: Representative Crystallographic Data for Adamantane Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

| Adamantane | Cubic | Fm-3m | Disordered at room temperature |

| 2-(Adamantan-1-yl)-2-oxoethyl benzoate | Monoclinic | P2₁/c | Adamantyl moiety serves as a building block |

| 5-(Adamantan-1-yl)-1,3,4-oxadiazole derivative | Monoclinic | P2₁/c | Adamantyl group influences molecular packing |

Note: This table showcases crystallographic information for related adamantane-containing molecules to illustrate the type of data obtained from X-ray analysis.

Green Chemistry Considerations in Benzamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides to develop more sustainable and environmentally friendly processes. rsc.org For the synthesis of N,N-disubstituted benzamides like this compound, several green strategies can be considered.

One approach is the use of catalytic methods that avoid the use of stoichiometric activating reagents, which generate significant waste. For instance, certain metal or enzyme catalysts can promote the direct amidation of carboxylic acids with amines, often with the only byproduct being water. rsc.org

The choice of solvent is another critical aspect of green chemistry. Traditional amide syntheses often employ chlorinated solvents like dichloromethane. Greener alternatives include the use of more benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even performing the reaction in water or under solvent-free conditions where feasible. rsc.org

Furthermore, energy efficiency can be improved by utilizing methods like microwave irradiation or ultrasonication, which can significantly reduce reaction times and energy consumption compared to conventional heating. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without intermediate purification, also contributes to a greener process by reducing solvent usage and waste generation.

Molecular Design, Computational Chemistry, and in Silico Studies of N 2 Adamantyl 3 Chloro N Ethylbenzamide

Rational Design Principles for Adamantyl-Benzamide Scaffolds

The design of N-(2-adamantyl)-3-chloro-N-ethylbenzamide is rooted in established medicinal chemistry principles aimed at optimizing drug-like properties. The adamantyl group, a bulky, lipophilic, and rigid cage-like hydrocarbon, is a key feature of this scaffold. Its incorporation into drug candidates can significantly enhance their metabolic stability and oral bioavailability by preventing rapid metabolism. nih.gov The rigidity of the adamantyl moiety also serves to lock the conformation of the molecule, which can lead to higher binding affinity and selectivity for its biological target. nih.gov The benzamide (B126) core provides a versatile platform for introducing various substituents to modulate the electronic and steric properties of the molecule, thereby influencing its binding interactions. nih.gov The chloro and ethyl substitutions on the benzamide ring are likely intended to fine-tune the compound's lipophilicity and interaction with specific pockets of a target protein.

The rational design of adamantyl-benzamide derivatives often involves modifying the structure of a known active compound to improve its pharmacological profile. nih.gov This can include altering the substitution pattern on the aromatic ring or changing the nature of the alkyl group on the amide nitrogen. These modifications are guided by the goal of enhancing target affinity, selectivity, and pharmacokinetic properties.

Ligand-Based Computational Approaches

In the absence of a known 3D structure of the biological target, ligand-based computational methods offer valuable tools for predicting the activity of new compounds based on the properties of known active molecules.

Similarity Searching and Ligand Profiling

Similarity searching is a computational technique used to identify compounds with similar structural or physicochemical properties to a known active molecule. mdpi.com For this compound, a similarity search could be performed against large chemical databases to find compounds with similar scaffolds. The results of such a search could provide insights into the potential biological targets and activities of the query molecule.

Ligand profiling involves screening a compound against a panel of known biological targets to predict its activity spectrum. This can help in identifying potential on-target and off-target effects early in the drug discovery process.

Table 1: Hypothetical Similarity Search Results for this compound

| Database ID | Structure | Similarity Score | Known Activity |

| ZINC12345 | N-(2-adamantyl)-N-ethylbenzamide | 0.92 | Ion channel modulator |

| PubChem67890 | N-(2-adamantyl)-3-methyl-N-ethylbenzamide | 0.88 | Enzyme inhibitor |

| ChEMBL11223 | 3-chloro-N-ethyl-N-phenylbenzamide | 0.85 | GPCR ligand |

Pharmacophore Modeling

Pharmacophore modeling is a technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific biological target. mdpi.com A pharmacophore model for adamantyl-benzamide derivatives could be developed based on a set of known active compounds. This model could then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active. The key features of a pharmacophore for this scaffold would likely include a hydrophobic region corresponding to the adamantyl group, an aromatic ring, and a hydrogen bond acceptor from the amide carbonyl.

Structure-Based Computational Approaches

When the 3D structure of the biological target is available, structure-based computational methods can provide detailed insights into the binding of a ligand.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov This method can be used to understand the key interactions between this compound and its potential target. nih.gov For instance, the adamantyl group might fit into a hydrophobic pocket of the protein, while the benzamide moiety could form hydrogen bonds or pi-stacking interactions with specific amino acid residues. mdpi.com The docking results can also provide an estimate of the binding affinity of the ligand for the target.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -9.5 |

| Interacting Residues | Leu25, Val33, Ala46, Lys48, Glu65, Tyr67 |

| Key Interactions | Hydrophobic interactions with adamantyl group, Hydrogen bond with amide carbonyl, Pi-stacking with benzamide ring |

Homology Modeling for Target Protein Structure Prediction

In cases where the experimental 3D structure of the target protein is not available, a homology model can be built based on the known structure of a related protein. nih.gov This technique relies on the principle that proteins with similar sequences tend to have similar 3D structures. nih.gov A homology model of the target for this compound could be generated and used for subsequent molecular docking studies to understand the ligand-target interactions. The quality of the homology model is crucial for the reliability of the docking results and is typically assessed using various validation tools. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Without specific molecular dynamics simulation studies on this compound, it is impossible to report on its conformational preferences, dynamic behavior over time, or the stability of its binding to any potential protein targets.

Quantum Chemical Calculations for Molecular Properties and Reactivity

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

No published research is available that has calculated and mapped the molecular electrostatic potential of this compound. Such a map would be crucial for identifying the electrophilic and nucleophilic sites and predicting its intermolecular interactions.

Theoretical Calculation of Bond Dissociation Energies

There are no accessible theoretical studies that have calculated the bond dissociation energies for this compound. This information would be valuable for understanding its chemical stability and potential degradation pathways.

Structure Activity Relationship Sar Investigations of N 2 Adamantyl 3 Chloro N Ethylbenzamide Analogues

Systematic Modification of the Benzamide (B126) Core

The benzamide core serves as a critical anchor for molecular interactions. Modifications to the aromatic ring, including the position and nature of substituents, can significantly alter biological activity. In the context of adamantyl amides as 11β-HSD1 inhibitors, optimization of the aromatic region is a key strategy. nih.gov

Research on related benzamide derivatives shows that the type and position of substituents on the phenyl ring are critical for activity. For instance, in a series of N-substituted benzamides designed as histone deacetylase inhibitors, the presence of a chlorine atom was found to decrease anti-proliferative activity. nih.gov Conversely, in other series, different substitutions can be advantageous. Studies on 2-phenoxybenzamides revealed that a 4-fluorophenoxy substituent generally had a beneficial effect on antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com

Systematic exploration of the benzamide ring in adamantyl derivatives has led to the discovery of potent inhibitors. For example, replacing the phenyl ring with other aromatic systems or altering the substitution pattern can modulate binding affinity and efficacy. The initial discovery of adamantyl carboxamide and acetamide (B32628) derivatives as potent 11β-HSD1 inhibitors spurred further optimization of the aromatic region, leading to compounds with IC50 values in the 100 nM range. nih.gov

| Compound | Modification on Benzamide Core | h11β-HSD1 IC50 (nM) |

|---|---|---|

| Analog A | 3-Chloro-N-ethyl | Data Not Available |

| Analog B | Unsubstituted Phenyl | ~5000 |

| Analog C | 4-Methoxy | ~250 |

| Analog D | 3,4-Dichloro | ~150 |

Data is hypothetical and for illustrative purposes based on general SAR principles discussed in sources.

Impact of Adamantane (B196018) Substitution Patterns on Biological Activity

The adamantane group is more than a simple lipophilic "bullet"; its rigid structure serves as a scaffold, orienting other functional groups in a specific, conformationally restricted manner. nih.govnih.gov The point of attachment and substitution on the adamantane cage itself can have a profound impact on biological activity.

The parent compound features a 2-adamantyl group. In many other biologically active adamantane derivatives, the 1-adamantyl isomer is more commonly used due to its synthetic accessibility. nih.gov The choice between the 1-adamantyl and 2-adamantyl attachment point alters the spatial projection of the rest of the molecule, which can change how the compound fits into a target's binding site. For 11β-HSD1 inhibitors, the adamantyl group is thought to occupy a hydrophobic pocket in the enzyme. nih.govmdpi.com

Furthermore, substitution on the adamantane cage can fine-tune the compound's properties. For example, hydroxylation of the adamantane moiety in related 11β-HSD1 inhibitors has been explored to improve properties. mdpi.com However, in the context of antiviral adamantane derivatives like amantadine (B194251) (1-aminoadamantane), substitutions at the tertiary positions of the adamantane nucleus were found to be detrimental to activity. nih.gov This highlights that the substitution tolerance of the adamantane ring is highly dependent on the specific biological target.

| Compound Structure | Adamantyl Group | Key Finding | Reference Context |

|---|---|---|---|

| N-(1-adamantyl)benzamide analogue | 1-Adamantyl | Commonly used, provides lipophilicity and a rigid anchor. | 11β-HSD1 Inhibition nih.gov |

| N-(2-adamantyl)benzamide analogue | 2-Adamantyl | Alters vector of substituent projection compared to 1-adamantyl. | General Medicinal Chemistry nih.gov |

| N-(substituted-adamantyl)benzamide analogue | Substituted Adamantyl | Activity is highly sensitive to the position and nature of substituents. | Antiviral nih.gov, 11β-HSD1 Inhibition mdpi.com |

Role of Halogen Substituents in Benzamide Derivatives

Halogen substituents are frequently used in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. In N-(2-adamantyl)-3-chloro-N-ethylbenzamide, the chlorine atom at the 3-position (meta-position) of the benzamide ring plays a significant role.

The position and type of halogen can drastically affect potency. Theoretical studies on adamantyl derivatives show that halogen substituents influence intermolecular contacts, which are crucial for receptor binding. nih.govresearchgate.net For instance, in one series of TRPV1 antagonists, a 2-chloro derivative showed good antagonism, while a 2-fluoro derivative was a weak antagonist. nih.gov This suggests a delicate balance of steric and electronic effects.

In the development of benzamide-based compounds, the location of the halogen is often a key variable in SAR studies. Changing the chlorine from the 3-position to the 2- or 4-position would alter the electronic distribution and steric profile of the ring, likely leading to different binding affinities. Studies on other benzamides have shown that introducing a chlorine or nitro group can sometimes decrease activity, indicating that the positive or negative impact of halogenation is context-dependent. nih.gov

| Compound | Benzamide Substitution | Observed Effect on Activity | Reference Context |

|---|---|---|---|

| Analog E | 3-Chloro | Baseline Activity | - |

| Analog F | 2-Chloro | Potency may increase or decrease based on steric fit. | TRPV1 Antagonists nih.gov |

| Analog G | 4-Chloro | Alters electronic properties differently than 3-Cl, affecting binding. | General SAR nih.gov |

| Analog H | 3-Fluoro | Smaller size and different electronics can lead to altered activity. | General SAR nih.gov |

Influence of N-Alkyl Chain Modifications

The N-ethyl group in this compound is another critical site for modification. The length and nature of the N-alkyl chain can influence a compound's affinity for its target, as well as its physicochemical properties like solubility and membrane permeability.

SAR studies on various classes of biologically active molecules have shown that N-alkyl chain length is often finely tuned for optimal activity. For instance, in a series of cannabimimetic indoles, high affinity for CB1 and CB2 receptors required an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon chain. nih.gov Extending the chain further to seven carbons resulted in a dramatic decrease in binding. This suggests the N-alkyl chain fits into a specific hydrophobic pocket of the receptor, where there is an optimal length for favorable interactions.

Similarly, increasing the size of N-substituents on amantadine was found to diminish its antiviral activity. nih.gov Therefore, modifying the N-ethyl group to N-methyl, N-propyl, or N-butyl in the title compound would likely result in significant changes in biological activity. It is probable that an optimal chain length exists for its specific molecular target, beyond which steric hindrance would negatively impact binding.

| N-Alkyl Chain | General Impact on Activity | Rationale |

|---|---|---|

| Methyl | Often lower potency than longer chains if a larger pocket is available. | Sub-optimal hydrophobic interactions. |

| Ethyl / Propyl | May increase potency by providing better hydrophobic contact. | Improved fit in the binding pocket. |

| Pentyl / Hexyl | Often optimal for receptor binding in many compound series. nih.gov | Maximizes favorable van der Waals interactions. |

| > Heptyl | Potency often decreases significantly. nih.gov | Steric hindrance and unfavorable conformations. |

Conformational Restriction and Its Effects on SAR

Conformational restriction is a widely used strategy in drug design to enhance potency and selectivity by reducing the entropic penalty of binding. researchgate.net A flexible molecule must adopt a specific, often high-energy, conformation to bind to its target; pre-organizing the molecule into this "active" conformation can lead to a significant improvement in binding affinity.

The this compound molecule already possesses a significant degree of conformational restriction due to the rigid adamantane cage. nih.gov This bulky group limits the rotational freedom of the N-C bond and helps to position the benzamide moiety in a defined region of space. This inherent rigidity is a key feature of many adamantane-containing drugs. nih.gov

Further restricting the molecule, for example, by introducing cyclic structures or double bonds into the N-alkyl chain or by bridging the benzamide to the adamantane group, could further lock the molecule into a specific conformation. If this conformation matches the binding requirements of the biological target, a substantial increase in activity could be observed. However, if the rigidified conformation is incompatible with the binding site, a complete loss of activity could occur. This makes conformational restriction a powerful but high-risk, high-reward strategy in SAR studies. researchgate.net

Future Research Directions and Therapeutic Implications of N 2 Adamantyl 3 Chloro N Ethylbenzamide Research

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

Future research will likely focus on the systematic structural modification of N-(2-adamantyl)-3-chloro-N-ethylbenzamide to develop analogues with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. Key areas for modification include:

The Adamantane (B196018) Moiety: The adamantane cage can be functionalized at its bridgehead positions to modulate lipophilicity and introduce new interaction points. For instance, hydroxylation of the adamantane ring has been shown to be a common metabolic pathway for related compounds, and proactively synthesizing such derivatives could lead to the identification of active metabolites or analogues with altered pharmacokinetic profiles.

The Benzamide (B126) Ring: The substitution pattern on the benzamide ring is a critical determinant of biological activity. Exploration of different substituents in place of the 3-chloro group, or the addition of other groups at various positions, could significantly impact target binding and selectivity. For example, studies on N-(1-adamantyl)benzamides have shown that the position of substituents on the phenyl ring is crucial for affinity to cannabinoid receptors. uniba.it

The N-ethyl Group: Variation of the N-alkyl substituent could influence both the potency and the metabolic stability of the compound. Replacing the ethyl group with other alkyl or functionalized chains may lead to enhanced interactions with the target protein.

An illustrative SAR study on a series of hypothetical analogues is presented in Table 1.

| Compound | R1 (Benzamide Ring) | R2 (N-substituent) | Hypothetical Target Affinity (Ki, nM) | Hypothetical Selectivity |

| Parent | 3-Cl | Ethyl | 150 | Baseline |

| Analogue 1 | 3-F | Ethyl | 120 | Increased |

| Analogue 2 | 3-OCH3 | Ethyl | 200 | Decreased |

| Analogue 3 | 3-Cl | Propyl | 100 | Increased |

| Analogue 4 | 3-Cl | Methyl | 180 | Baseline |

This table is for illustrative purposes only and does not represent experimental data.

Exploration of Novel Molecular Targets for Therapeutic Intervention

The structural components of this compound suggest several potential classes of molecular targets that warrant investigation.

Ion Channels: Adamantane derivatives, such as amantadine (B194251) and memantine, are well-known modulators of ion channels, including the NMDA receptor and the M2 proton channel of the influenza virus. nih.gov This precedent suggests that this compound could be screened for activity against a panel of ion channels implicated in neurological and cardiovascular diseases.

Enzymes: The benzamide moiety is present in a wide range of enzyme inhibitors. For instance, N-adamantyl benzamides have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. nih.gov Screening this compound against a panel of enzymes, such as kinases, proteases, and hydrolases, could uncover novel therapeutic targets.

G-Protein Coupled Receptors (GPCRs): The lipophilic adamantane group is well-suited for interaction with the transmembrane domains of GPCRs. As mentioned, related adamantyl benzamides have shown affinity for cannabinoid receptors. uniba.it A broad screening against various GPCRs could identify new targets for this compound.

Sigma Receptors: Adamantane derivatives have been developed as high-affinity ligands for the sigma-2 receptor, which is a potential target in cancer and neurodegenerative diseases. nih.gov

A summary of potential molecular targets for adamantane derivatives is provided in Table 2.

| Target Class | Specific Examples | Therapeutic Area |

| Ion Channels | NMDA Receptor, M2 Proton Channel | Neurological Disorders, Viral Infections |

| Enzymes | Fatty Acid Amide Hydrolase (FAAH) | Inflammation, Pain |

| GPCRs | Cannabinoid Receptor 2 (CB2R) | Inflammation, Immune Modulation |

| Other Receptors | Sigma-2 Receptor | Cancer, Neurological Disorders |

This table is based on known targets of adamantane-containing compounds and represents potential areas of investigation for this compound.

Integration with Advanced Drug Discovery Technologies

Future research on this compound will benefit from the integration of advanced drug discovery technologies.

Computational Modeling: In silico techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound and its analogues to potential biological targets. nih.gov This can help prioritize the synthesis of new derivatives and provide insights into the molecular basis of their activity. Furthermore, ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be computationally predicted in the early stages of drug discovery to identify potential liabilities. nih.gov

High-Throughput Screening (HTS): HTS of large compound libraries against specific biological targets is a cornerstone of modern drug discovery. If a primary biological activity is identified for this compound, related analogues can be synthesized and screened to rapidly build an understanding of the SAR.

Fragment-Based Drug Discovery (FBDD): The adamantane, 3-chlorobenzoyl, and ethylamine (B1201723) fragments of the parent molecule can be used in FBDD campaigns to identify novel binders to a target of interest. These fragments can then be elaborated or combined to generate more potent lead compounds.

Role as a Chemical Probe in Biological Systems

Should this compound be found to possess high potency and selectivity for a particular molecular target, it could be developed into a valuable chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems. The rigid adamantane scaffold can be advantageous in designing such probes, as it can provide a fixed orientation for interacting with the target protein. A well-characterized chemical probe based on this scaffold could be instrumental in validating new drug targets and elucidating complex biological processes.

Potential Applications Beyond Medicinal Chemistry (e.g., Agrochemicals like Insecticides)

The biological activity of adamantane and benzamide derivatives is not limited to human therapeutics. Both classes of compounds have found applications in agriculture.

Fungicides and Herbicides: Benzamide derivatives have also been explored for their potential as fungicides and herbicides. ontosight.ai Therefore, screening this compound and its analogues for a broad range of agrochemical activities could open up new avenues for its application.

An overview of the insecticidal activity of selected benzamide derivatives is presented in Table 3.

| Benzamide Derivative | Target Pest | Reported Activity (LC50) |

| Compound 23 (from a 2024 study) | Spodoptera frugiperda (2nd instar larvae) | 24.8 mg/L |

| Compound 23 (from a 2024 study) | Spodoptera frugiperda (4th instar larvae) | 56.2 mg/L |

This table presents data for illustrative benzamide compounds from the literature and suggests a potential application for this compound. nih.gov

Q & A

Q. What analytical techniques are recommended for characterizing N-(2-adamantyl)-3-chloro-N-ethylbenzamide?

Answer: A multi-technique approach is essential for comprehensive characterization:

- GC-MS and HPLC-TOF provide molecular weight and purity assessment, particularly useful for detecting impurities or degradation products .

- FTIR-ATR identifies functional groups (e.g., amide C=O stretches, adamantyl C-H vibrations) and confirms bond formation .

- 1H/13C NMR resolves structural ambiguities, such as substitution patterns on the adamantyl or benzamide moieties. For example, adamantyl protons exhibit distinct upfield shifts due to the rigid cage structure .

- X-ray crystallography (if crystalline) offers precise conformational details, such as dihedral angles between the adamantyl and benzamide groups, critical for understanding steric interactions .

Q. What synthetic strategies are reported for adamantyl-containing benzamide derivatives?

Answer: Key methodologies include:

- Amide coupling : Reacting adamantylamines (e.g., 2-adamantylamine) with activated benzoyl chlorides (e.g., 3-chloro-N-ethylbenzoyl chloride) in the presence of a base (e.g., Et₃N) to form the amide bond. Solvents like DCM or THF are typically used .

- Protection/deprotection : For sensitive functional groups, Boc-protected intermediates may be employed, followed by acidic deprotection (e.g., HCl in dioxane) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from ethanol) ensures high purity .

Advanced Research Questions

Q. How do steric effects influence reaction mechanisms in 2-adamantyl derivatives?

Answer: The 2-adamantyl group’s rigid, bulky structure imposes significant steric hindrance:

- Radical reactions : In acetyl transfer reactions, 2-adamantyl radicals exhibit lower transfer rate constants (kT) compared to 1-adamantyl radicals due to hindered access to the reactive site. This is evidenced by product ratios (e.g., 46% 2-acetyladamantane vs. 85% 1-acetyladamantane in analogous reactions) .

- SN1 mechanisms : Steric bulk stabilizes carbocation intermediates (e.g., 2-adamantyl cation), slowing nucleophilic attack and favoring rearrangements or side reactions .

- Synthetic optimization : Use polar aprotic solvents (e.g., DMF) or elevated temperatures to mitigate steric effects during coupling reactions .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in adamantyl benzamides?

Answer:

Q. How should researchers address contradictions in reaction yields or product distributions?

Answer:

- Mechanistic reinvestigation : Use isotopic labeling (e.g., D₂O quenching in radical reactions) or kinetic studies to identify competing pathways .

- Computational modeling : Compare transition-state energies (DFT calculations) for alternative mechanisms (e.g., acetyl transfer vs. hydrogen abstraction) .

- Solvent effects : Polar solvents may stabilize ionic intermediates (e.g., carbocations), altering product ratios. For example, acetyladamantane formation increases in biacetyl due to solvent-mediated radical stabilization .

Q. How can the polarizable continuum model (PCM) predict solvent effects on adamantyl benzamides?

Answer:

- Methodology : PCM integrates solvent dielectric properties into quantum mechanical calculations. For anisotropic solvents (e.g., liquid crystals), the model accounts for directional polarization effects .

- Applications :

- Validation : Compare computed vs. experimental NMR chemical shifts in solvents of varying polarity (e.g., CDCl₃ vs. DMSO-d₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.